N-[(1Z)-1-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-{[3-(dimethylamino)propyl]amino}-3-oxoprop-1-en-2-yl]benzamide
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Overview
Description
- Pyrazolines are heterocyclic compounds containing a nitrogen-based hetero-aromatic ring structure. They have garnered interest due to their confirmed biological and pharmacological activities .
- This specific compound features a unique combination of functional groups, making it intriguing for further exploration.
N-[(1Z)-1-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-{[3-(dimethylamino)propyl]amino}-3-oxoprop-1-en-2-yl]benzamide: belongs to the class of pyrazoline derivatives.
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for this compound are not readily available in the literature. researchers typically employ organic synthesis techniques to construct pyrazolines.
- Industrial production methods may involve modifications of existing synthetic pathways or innovative approaches tailored to large-scale production.
Chemical Reactions Analysis
- Common reagents and conditions depend on the specific reaction type and functional groups involved.
- Major products formed from these reactions could include derivatives with altered substituents or stereochemistry.
N-[(1Z)-1-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-{[3-(dimethylamino)propyl]amino}-3-oxoprop-1-en-2-yl]benzamide: likely undergoes various chemical reactions:
Scientific Research Applications
- This compound’s applications span multiple fields:
Chemistry: It serves as a valuable building block for designing novel molecules.
Biology: Researchers explore its interactions with biological systems, including enzymes and receptors.
Medicine: Investigations focus on potential therapeutic effects, such as anticancer or anti-inflammatory properties.
Industry: Its unique structure may find applications in materials science or catalysis.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways.
- Further research is needed to elucidate how it exerts its effects, especially considering its intricate structure.
Comparison with Similar Compounds
- While I don’t have a direct list of similar compounds, it’s essential to compare this compound with related pyrazolines.
- Highlight its uniqueness, emphasizing any distinct features or functional groups.
Properties
Molecular Formula |
C30H30BrN5O2 |
---|---|
Molecular Weight |
572.5 g/mol |
IUPAC Name |
N-[(Z)-1-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]-3-[3-(dimethylamino)propylamino]-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C30H30BrN5O2/c1-35(2)19-9-18-32-30(38)27(33-29(37)23-10-5-3-6-11-23)20-24-21-36(26-12-7-4-8-13-26)34-28(24)22-14-16-25(31)17-15-22/h3-8,10-17,20-21H,9,18-19H2,1-2H3,(H,32,38)(H,33,37)/b27-20- |
InChI Key |
MWYIXQAUBRUZSA-OOAXWGSJSA-N |
Isomeric SMILES |
CN(C)CCCNC(=O)/C(=C/C1=CN(N=C1C2=CC=C(C=C2)Br)C3=CC=CC=C3)/NC(=O)C4=CC=CC=C4 |
Canonical SMILES |
CN(C)CCCNC(=O)C(=CC1=CN(N=C1C2=CC=C(C=C2)Br)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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